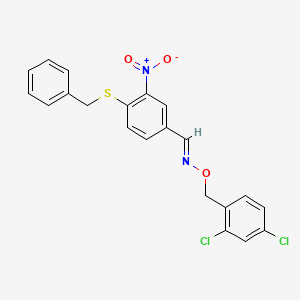

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

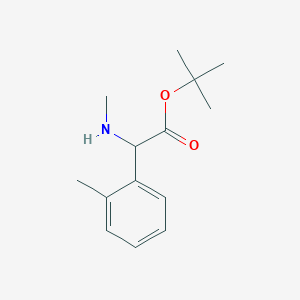

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide” is a chemical compound. Based on its name, it contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a dioxido group (indicating the presence of two oxygen atoms), an isobutyl group, and a 4-methylbenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring would be substituted with various groups, including a dioxido group, an isobutyl group, and a 4-methylbenzamide group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group might result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .科学的研究の応用

Assessment of Cellular Proliferation in Tumors

- PET Imaging with 18F-ISO-1 : A study on the safety, dosimetry, and feasibility of imaging tumor proliferation by PET using a cellular proliferative marker. This research demonstrates the potential for related compounds in diagnostic imaging and evaluation of tumor proliferation status (Dehdashti et al., 2013).

Synthesis and Characterization of Polyimides

- Novel Aromatic Polyimides : The synthesis and characterization of novel aromatic polyimides using specific diamines and dianhydrides, showcasing the utility of related chemical structures in the development of high-performance polymers with applications in materials science (Butt et al., 2005).

Study of Inhibitors in DNA Repair

- Action of Inhibitors like 3-Aminobenzamide : Research into how inhibitors of poly(ADP-ribose) synthesis, such as 3-aminobenzamide, impact DNA repair processes. This line of inquiry could inform the design of related compounds for therapeutic purposes, particularly in enhancing the effectiveness of cancer treatments by targeting DNA repair mechanisms (Cleaver et al., 1985).

Antioxidant Properties of Novel Compounds

- Antioxidants 4GBE43 and 2BBE43 : The study of newly synthesized compounds for their action against lipid peroxidation, which has implications for the development of antioxidants with potential therapeutic applications (Ezure et al., 2001).

Nanoparticle Systems for Agricultural Applications

- Sustained Release of Fungicides : Research on the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, demonstrating the potential of related chemical structures in enhancing the delivery and efficacy of agricultural fungicides (Campos et al., 2015).

将来の方向性

作用機序

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound: interacts with its targets, the GIRK channels, by acting as an activator . This means that the compound enhances the activity of these channels, leading to an increased flow of potassium ions into the cell.

Pharmacokinetics

The ADME properties of This compound It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-8-9-21(19,20)11-15)16(18)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESKLYGUJXUMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE](/img/structure/B2683448.png)

![(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2683452.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)